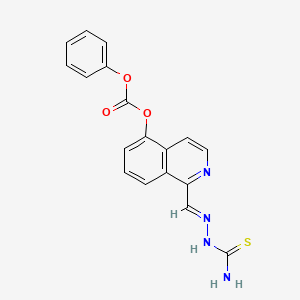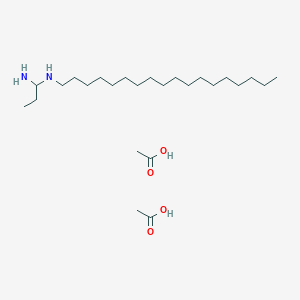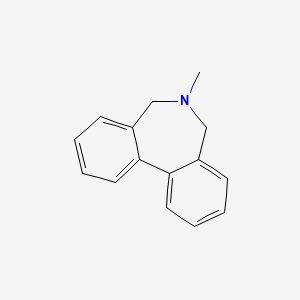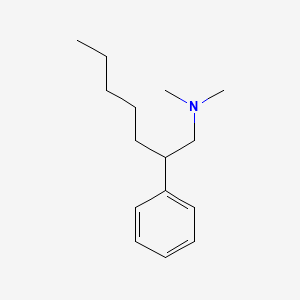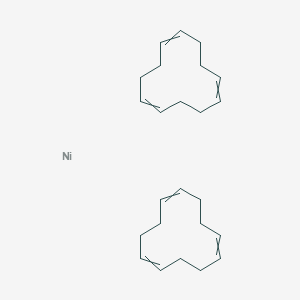![molecular formula C14H18S2 B14679213 1,5-Dihydrospiro[2,4-benzodithiepine-3,1'-cyclohexane] CAS No. 31443-14-8](/img/structure/B14679213.png)
1,5-Dihydrospiro[2,4-benzodithiepine-3,1'-cyclohexane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dihydrospiro[2,4-benzodithiepine-3,1’-cyclohexane] is a spirocyclic compound featuring a unique structure where a benzodithiepine ring is fused with a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydrospiro[2,4-benzodithiepine-3,1’-cyclohexane] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a benzodithiepine derivative with a cyclohexane derivative in the presence of a suitable catalyst can yield the desired spiro compound. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and consistency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,5-Dihydrospiro[2,4-benzodithiepine-3,1’-cyclohexane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents under inert atmosphere.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions may require catalysts or specific conditions like elevated temperatures or pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
1,5-Dihydrospiro[2,4-benzodithiepine-3,1’-cyclohexane] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1,5-Dihydrospiro[2,4-benzodithiepine-3,1’-cyclohexane] exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dihydrospiro[2,4-benzodithiepine-3,1’-cyclopentane]
- Spiro[indoline-3,2’-pyrrole] derivatives
- Spirocyclic oxindoles
Uniqueness
1,5-Dihydrospiro[2,4-benzodithiepine-3,1’-cyclohexane] stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties
Properties
CAS No. |
31443-14-8 |
|---|---|
Molecular Formula |
C14H18S2 |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
spiro[1,5-dihydro-2,4-benzodithiepine-3,1'-cyclohexane] |
InChI |
InChI=1S/C14H18S2/c1-4-8-14(9-5-1)15-10-12-6-2-3-7-13(12)11-16-14/h2-3,6-7H,1,4-5,8-11H2 |
InChI Key |
DFMAMGPGAQFSCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)SCC3=CC=CC=C3CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-[4-(1,1-dimethylethyl)-2-ethylphenyl]-](/img/structure/B14679140.png)
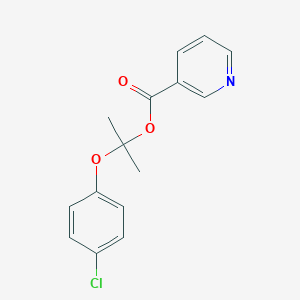
![copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate](/img/structure/B14679147.png)
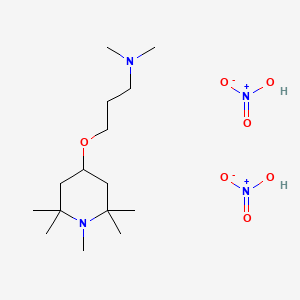

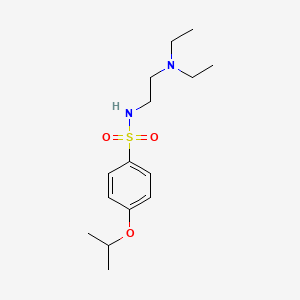
![1-Bromo-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]butane](/img/structure/B14679169.png)
